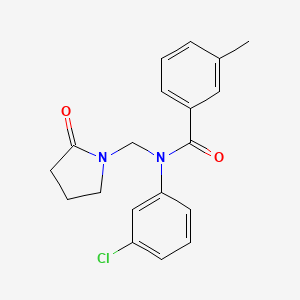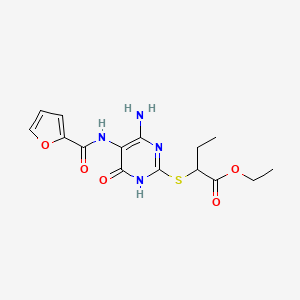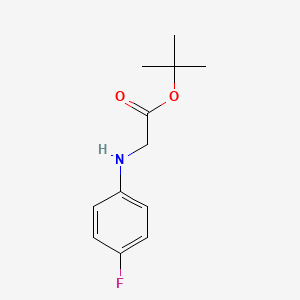
Ethyl phenylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenylmethanesulfonate is a chemical compound with the CAS Number: 42454-54-6 . It has a molecular weight of 200.26 . It is in liquid form .
Synthesis Analysis
While specific synthesis methods for Ethyl phenylmethanesulfonate were not found, related compounds such as alkyl tosylates have been used in SN2 reactions . These reactions are performed in a single 3 or 4-hour lab period and afford a solid product in good yield .
Molecular Structure Analysis
The IUPAC name for Ethyl phenylmethanesulfonate is the same as its common name . Its InChI Code is 1S/C9H12O3S/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl phenylmethanesulfonate were not found, related compounds have been used in SN2 reactions . Additionally, sodium sulfinates, which are similar to sulfonates, have been used as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Physical And Chemical Properties Analysis
Ethyl phenylmethanesulfonate is a liquid . It is stored at a temperature of 4°C .
Scientific Research Applications
Mutagenesis and Genetic Studies
Inducing Mutants in Mycobacterium : Ethyl methanesulfonate has been used effectively as a mutagen in Mycobacterium phlei PA. This study focused on inducing changes in genetic markers and found ethyl methanesulfonate to be highly effective in inducing mutations, including resistance to antituberculosis drugs (Koníčková-radochová & Málek, 2008).
Teratogenic Effects in Mice : Ethyl methanesulfonate has shown potent teratogenic effects in mice. This study used the agent to examine skeletal abnormalities and developed a method for estimating dose-response curves (Platzek, Bochert, Schneider & Neubert, 1982).
Inducing Auxotrophic Mutants in Rhizobium : It was used as a mutagen to induce auxotrophic mutants in Rhizobium meliloti. This study found that the mutagen predominantly induced mutants requiring sulfur-containing amino acids (Fedorov & An, 1978).
Chemical Synthesis and Reactions
Synthesis of Chemical Compounds : Ethyl phenylsulfonylacetate was used in the synthesis of 1-phenylsulfonylcyclopropanecarboxylic acid derivatives. This demonstrates its utility in complex organic synthesis (Takahashi, Suzuki & Kata, 1985).
Organic Pesticide Influence on Nematode Populations : Ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate, a related compound, has been studied for its effect on controlling nematode populations, indicating its potential application in agriculture (Johnson, 1970).
Experimental Applications
- Dosimetry in Food Irradiation : Aryl sulfonic-substituted para-diethyl-amino triphenylmethane dye solutions, closely related to ethyl phenylmethanesulfonate, have been used for dosimetry in food irradiation studies. These dyes undergo radiolytic bleaching which can be quantified (El-assy, Yun-dong, Walker, Al-Sheikhly & Mclaughlin, 1995).
Safety and Hazards
Ethyl phenylmethanesulfonate has a GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for Ethyl phenylmethanesulfonate were not found, Ethyl methanesulfonate (EMS), a related compound, has been used as a powerful tool to generate genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits . This suggests that Ethyl phenylmethanesulfonate could potentially be used in similar applications.
properties
IUPAC Name |
ethyl phenylmethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNNGOUEZBONHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl phenylmethanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)
![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)
![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)

![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)

![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)
